molecular formula C22H24N2O3 B10988291 3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B10988291
M. Wt: 364.4 g/mol
InChI Key: XCQFHHMKTVOZLO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that features a methoxyphenyl group and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridoindole Core: This step involves the cyclization of an appropriate precursor to form the tetrahydropyridoindole structure. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridoindole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling Step: The final step involves coupling the intermediate with a propanone derivative to form the target compound. This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyridoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the indole structure could play crucial roles in binding to these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-(1H-indol-3-yl)propan-1-one: This compound has a similar structure but lacks the tetrahydropyridoindole core.

    3-(4-methoxyphenyl)-1-(2H-pyrido[3,4-b]indol-2-yl)propan-1-one: This compound features a different indole isomer.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one lies in its specific structural features, such as the tetrahydropyridoindole core and the methoxyphenyl group. These features may confer unique biological activities or material properties not found in similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C22H24N2O3/c1-26-16-6-3-15(4-7-16)5-10-22(25)24-12-11-21-19(14-24)18-13-17(27-2)8-9-20(18)23-21/h3-4,6-9,13,23H,5,10-12,14H2,1-2H3

InChI Key

XCQFHHMKTVOZLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

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